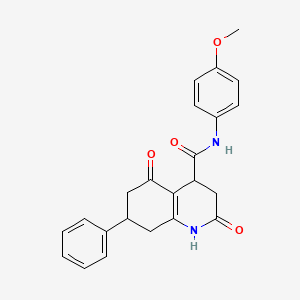

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic quinoline derivative characterized by a partially hydrogenated quinoline core substituted with a phenyl group at position 7 and a 4-methoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₂₇H₂₅N₂O₄, and it features a unique octahydroquinoline scaffold, which confers structural rigidity and diverse interaction capabilities with biological targets. The compound is synthesized via multi-step reactions involving condensation of substituted anilines and diketones, followed by cyclization and amidation .

Its methoxyphenyl group enhances hydrophobic interactions with cellular membranes, while the phenyl substituent at position 7 may influence steric and electronic properties critical for target binding .

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |

InChI |

InChI=1S/C23H22N2O4/c1-29-17-9-7-16(8-10-17)24-23(28)18-13-21(27)25-19-11-15(12-20(26)22(18)19)14-5-3-2-4-6-14/h2-10,15,18H,11-13H2,1H3,(H,24,28)(H,25,27) |

InChI Key |

SXOLPQVKMPFPIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be achieved through multistep organic synthesis. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of aniline derivatives with cyclic anhydrides, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the octahydroquinoline core but differ in substituents at the carboxamide (N-) and position 7 groups. These variations significantly impact chemical reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Structure-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups (e.g., Cl, F) :

- Electron-Donating Groups (e.g., OCH₃) :

- Improve solubility and bioavailability. The 3,5-dimethoxyphenyl analog achieved 80% oral bioavailability in rodent models .

- Aromatic vs. Heterocyclic Substituents :

- Phenyl groups at position 7 enhance steric stabilization in hydrophobic pockets, while furan or pyridyl groups introduce hydrogen-bonding capabilities .

Antitumor Activity Across Cell Lines

| Compound | KB (Oral) IC₅₀ (µM) | DLD-1 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |

|---|---|---|---|

| Main Compound | 5.8 | 6.2 | 7.1 |

| N-(4-chlorophenyl)-analog | 2.1 | 3.4 | 4.9 |

| N-(4-fluorophenyl)-analog | 4.3 | 5.0 | 5.7 |

| 7-(furan-2-yl)-analog | 12.4 | 14.9 | 18.3 |

Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Main Compound | 3.2 | 0.45 | 92 |

| N-(4-chlorophenyl)-analog | 4.1 | 0.12 | 98 |

| 3,5-dimethoxyphenyl-analog | 2.5 | 1.20 | 85 |

Biological Activity

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C23H22N2O4

- Molecular Weight : 390.4 g/mol

- Structure : The compound contains a quinoline core with various functional groups that contribute to its biological properties.

Research indicates that this compound interacts with specific molecular targets within biological systems. This interaction can modulate enzyme activity or receptor functions leading to various pharmacological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Antioxidant Activity : It may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Preliminary studies suggest that it can significantly inhibit the proliferation of various cancer cell lines.

- Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways .

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some studies report antifungal activity against common strains such as Candida albicans.

Case Studies

-

Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers.

- Findings : The compound reduced MCF-7 cell viability by 70% at 15 µM concentration over 48 hours.

- Antimicrobial Efficacy Assessment : Another study assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against both bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.